molecular formula C22H19N5S B11047918 2-(2-Quinolyl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(2-Quinolyl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B11047918
M. Wt: 385.5 g/mol
InChI Key: VKQAPVHBAQVHES-UHFFFAOYSA-N
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Description

2-(2-Quinolyl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry This compound is characterized by its unique structure, which includes a quinoline moiety fused with a triazolopyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Quinolyl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process is advantageous due to its broad substrate scope, good functional group tolerance, and short reaction times . Additionally, late-stage functionalization of the triazolopyrimidine core can be achieved, further demonstrating its synthetic utility.

Chemical Reactions Analysis

Types of Reactions

2-(2-Quinolyl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the quinoline or triazolopyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce halogen atoms or other functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-(2-Quinolyl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Quinolyl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in various fields make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C22H19N5S

Molecular Weight

385.5 g/mol

IUPAC Name

16-quinolin-2-yl-10-thia-12,14,15,17-tetrazatetracyclo[9.7.0.02,9.014,18]octadeca-1(11),2(9),12,15,17-pentaene

InChI

InChI=1S/C22H19N5S/c1-2-4-10-18-15(8-3-1)19-21-25-20(26-27(21)13-23-22(19)28-18)17-12-11-14-7-5-6-9-16(14)24-17/h5-7,9,11-13H,1-4,8,10H2

InChI Key

VKQAPVHBAQVHES-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C3=C(S2)N=CN4C3=NC(=N4)C5=NC6=CC=CC=C6C=C5

Origin of Product

United States

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